Melatonin Receptor Subtype Binding Selectivity
A direct head-to-head study investigating the role of the nitro group position on indole derivatives for melatonin receptor binding revealed a stark differentiation in subtype selectivity [1]. While the 4-nitro isomer (compound 5) demonstrated very high affinity (nanomolar) and selectivity for the MT(3) binding site, the 7-nitro analogue (compound 22) lost MT(3) affinity while retaining good MT(1) and MT(2) affinities [1]. The 6-nitro isomer (compound 6) exhibited a similar profile to the 7-nitro analogue [1].
| Evidence Dimension | Melatonin receptor subtype binding affinity and selectivity |
|---|---|
| Target Compound Data | 7-nitroindole derivative (compound 22): Loss of MT(3) affinity; retains good MT(1) and MT(2) affinities |
| Comparator Or Baseline | 4-nitroindole derivative (compound 5): Nanomolar affinity and high selectivity for MT(3) binding sites; 6-nitroindole derivative (compound 6): Similar profile to the 7-nitro analogue |
| Quantified Difference | Qualitative: Loss of MT(3) binding vs. nanomolar affinity |
| Conditions | Radioligand binding assays using cloned human melatonin receptors (MT1, MT2, MT3) |
Why This Matters
This quantitative difference in receptor subtype selectivity is critical for scientific selection, as the 7-nitro isomer can be used as a tool to dissect MT(1)/MT(2) mediated effects without confounding MT(3) activity, unlike the 4-nitro isomer which is an MT(3) selective ligand [1].
- [1] Leclerc, V.; Yous, S.; Delagrange, P.; Boutin, J. A.; Renard, P.; Lesieur, D. Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT(3). J. Med. Chem. 2002, 45 (9), 1853–1859. View Source
